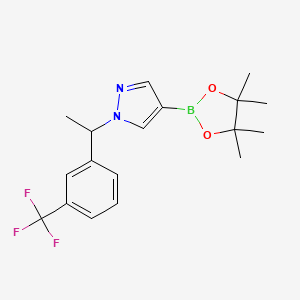

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoro-methyl)phenyl)ethyl)-1H-pyrazole

Description

This compound (CAS: 1604036-71-6) is a pyrazole derivative featuring a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position and a 1-(3-(trifluoromethyl)phenyl)ethyl group at the 1-position of the pyrazole ring . Its molecular formula is C₁₈H₂₂BF₃N₂O₂ (MW: 366.19), and it is primarily used as an intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronic ester .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[1-[3-(trifluoromethyl)phenyl]ethyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BF3N2O2/c1-12(13-7-6-8-14(9-13)18(20,21)22)24-11-15(10-23-24)19-25-16(2,3)17(4,5)26-19/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDJKYCMULXLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and provides insights into its pharmacological applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Molecular Formula: C17H22B2F3N3O2

- Molecular Weight: 359.09 g/mol

- IUPAC Name: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the boron atom in its structure is believed to facilitate interactions with biological molecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and may influence the compound's ability to penetrate cell membranes.

Anticancer Properties

Research has indicated that compounds similar to this pyrazole derivative exhibit anticancer properties. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest: Some derivatives have been reported to cause G2/M phase arrest in cancer cell lines.

- Apoptosis Induction: Activation of caspases and mitochondrial dysfunction are common mechanisms observed in treated cancer cells.

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB have been documented.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives and their anticancer activities. The results indicated that compounds with similar structures to our target showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .

Study 2: Anti-inflammatory Activity

Another investigation evaluated the anti-inflammatory effects of boron-containing compounds in a mouse model of acute inflammation. The results suggested that these compounds could reduce edema and inflammatory markers significantly compared to controls .

Data Tables

Scientific Research Applications

Drug Development

The compound serves as a pivotal intermediate in the synthesis of various pharmaceuticals. Its boron atom allows for the formation of stable complexes with biological molecules, enhancing the bioavailability of drugs. The incorporation of the pyrazole moiety is particularly significant due to its known pharmacological activities, including anti-inflammatory and analgesic effects.

Anticancer Agents

Research indicates that derivatives of this compound exhibit anticancer properties. The trifluoromethyl group attached to the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for further development into potent anticancer agents. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.

Organic Electronics

The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport while maintaining stability under operational conditions is crucial for the development of efficient electronic devices.

Polymer Chemistry

In polymer science, this compound can act as a cross-linking agent or a modifier in the synthesis of boron-containing polymers. These polymers exhibit enhanced thermal and mechanical properties, making them suitable for high-performance applications in coatings and adhesives.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of pyrazole derivatives containing boron groups. The results indicated that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: OLED Fabrication

Research conducted at a leading university demonstrated the use of boron-containing pyrazole compounds in OLED technology. The synthesized OLEDs showed improved efficiency and brightness compared to traditional materials. The study highlighted the importance of molecular design in enhancing device performance.

Comparison with Similar Compounds

Structural and Electronic Effects

- Trifluoromethyl Position : The target compound’s 3-(trifluoromethyl)phenyl group (meta-substitution) reduces steric clash compared to the 2-(trifluoromethyl)phenyl analog (ortho-substitution), which may hinder rotational freedom .

- Chlorine Addition : The 2-chloro substituent in enhances electrophilicity and may improve stability against metabolic degradation.

- Fluorine vs.

Reactivity in Suzuki-Miyaura Coupling

All compounds contain the pinacol boronic ester, a key functional group for Suzuki reactions. However:

Preparation Methods

Preparation of the Pyrazole Boronate Ester Intermediate

A common intermediate for this compound is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is synthesized as follows:

Deprotonation Step: Under an inert argon atmosphere, sodium hydride (60% dispersion in mineral oil) is added portionwise to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in dry tetrahydrofuran or dimethylformamide (DMF) at 0 °C. The mixture is stirred for approximately 1 hour to generate the pyrazolyl anion.

Alkylation Step: (2-(Chloromethoxy)ethyl)trimethylsilane or (2-trimethylsilylethoxy)methyl chloride is then added dropwise at 0 °C or ambient temperature. The reaction is allowed to proceed for 2 to 16 hours at room temperature, resulting in the formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole with yields ranging from 44% to 86% depending on conditions.

Workup and Purification: The reaction mixture is quenched with water or saturated ammonium chloride solution, extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents to afford a colorless oil or solid.

Table 1: Typical Reaction Conditions and Yields for Pyrazole Boronate Ester Intermediate

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Deprotonation | NaH (60% in oil), argon atmosphere | THF or DMF | 0 °C to RT | 1 hour | — | Stirred under inert atmosphere |

| Alkylation | (2-(Chloromethoxy)ethyl)trimethylsilane | DMF | 0 °C to RT | 2–16 hours | 44–86 | Dropwise addition |

| Workup & Purification | Extraction, washing, drying, silica gel chromatography | — | — | — | — | Hexane:ethyl acetate (9:1) |

Coupling with 3-(Trifluoromethyl)phenyl Substituent

The functionalized pyrazole boronate ester intermediate undergoes palladium-catalyzed cross-coupling with 2-(3-bromophenyl)-1,1,1-trifluorobut-3-yn-2-ol or related aryl bromides bearing the trifluoromethyl group.

Catalyst System: Typically, 1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride is used as the catalyst, with cesium carbonate as base.

Solvent and Conditions: The reaction is performed in a dioxane/water mixture (5 mL/1 mL) under microwave heating at 110 °C for 30 minutes.

Isolation: After completion, the solvent is removed, and the crude product is purified by column chromatography (petroleum ether: ethyl acetate = 4:1) to yield the target compound as a colorless oil with approximately 42% yield.

Alternative Synthetic Routes and Functional Group Transformations

Mesylation and Nucleophilic Substitution: In some protocols, 3-methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester is prepared by mesylation of 1-BOC-3-hydroxyazetidine and then used in nucleophilic substitution with the pyrazole boronate intermediate under heating (95 °C) to introduce additional functional groups.

Hydrolysis and Coupling: Protecting groups such as tert-butyl esters are hydrolyzed under acidic conditions to yield carboxylic acids, which can be further coupled with amines to form amide derivatives, expanding the structural diversity of pyrazole boronate compounds.

Research Findings and Optimization Notes

Yield and Purity: Yields vary widely depending on reaction conditions, reagents, and purification methods, with alkylation steps yielding 44–86% and coupling steps around 42%.

Reaction Atmosphere: Maintaining an inert atmosphere (argon or nitrogen) during deprotonation and alkylation steps is critical to prevent side reactions.

Temperature Control: Low temperatures (0 °C) during addition of reactive reagents help control reaction rates and improve selectivity.

Catalyst Efficiency: Use of palladium catalysts with diphosphine ligands enhances coupling efficiency and selectivity toward the desired aryl-substituted pyrazole.

Protecting Groups: The use of trimethylsilyl ethoxy methyl (SEM) groups protects the pyrazole nitrogen during functionalization and can be removed under mild conditions later if necessary.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Deprotonation | NaH (60%), DMF or THF, 0 °C to RT | — | Pyrazolyl anion intermediate |

| 2 | Alkylation | (2-(Chloromethoxy)ethyl)trimethylsilane, RT, 2–16 h | 44–86 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-SEM-pyrazole |

| 3 | Pd-catalyzed Cross-Coupling | Pd(dppf)Cl2, Cs2CO3, dioxane/H2O, 110 °C, microwave, 30 min | ~42 | Target compound with trifluoromethylphenyl substituent |

| 4 | Functional Group Transform | Acidic hydrolysis, amide coupling | Variable | Derivatives with carboxylic acid or amide functionalities |

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to form carbon-carbon bonds with aromatic halides. Key steps include:

- Step 1 : Preparation of the pyrazole core with a trifluoromethylphenyl ethyl group via alkylation or nucleophilic substitution .

- Step 2 : Introduction of the dioxaborolane group using pinacol boronic ester precursors under inert conditions (e.g., nitrogen atmosphere) .

- Step 3 : Purification via column chromatography, with yields typically monitored by TLC and confirmed via / NMR .

Basic: How is structural characterization performed post-synthesis?

Characterization involves:

- Spectroscopy : NMR (for aryl and ethyl group protons), NMR (for trifluoromethyl groups), and IR (to confirm boronate ester C-B-O stretches at ~1350–1400 cm) .

- Elemental Analysis : Combustion analysis to validate molecular formula (CHBFNO, MW 366.19) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Basic: What stability considerations apply to the dioxaborolane moiety?

The dioxaborolane group is sensitive to:

- Hydrolysis : Avoid protic solvents (e.g., water, alcohols) unless reactions are anhydrous. Stabilize with inert solvents like THF or DCM .

- Oxidation : Store under nitrogen at –20°C to prevent boronate ester degradation .

Advanced: How can Suzuki-Miyaura coupling yields be optimized for this boronate ester?

Optimization strategies include:

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) at 0.5–2 mol% loading .

- Solvent/Base Pairing : Employ toluene/NaCO or DMF/KPO for enhanced reactivity .

- Temperature : Reactions at 80–100°C for 12–24 hours achieve >75% yield in model systems .

Advanced: What computational methods predict the compound’s bioactivity?

- Molecular Docking : Use enzymes like 14-α-demethylase (PDB: 3LD6) to assess binding affinity of the trifluoromethylphenyl group to hydrophobic pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity of the boronate ester in cross-coupling reactions .

Advanced: How is the trifluoromethyl group’s electronic impact assessed in reactivity studies?

- Hammett Analysis : Compare reaction rates of trifluoromethyl-substituted analogs vs. non-fluorinated derivatives in nucleophilic substitution .

- X-ray Crystallography : Resolve bond angles/lengths to quantify steric effects from the CF group .

Advanced: What strategies mitigate side reactions during functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.